1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)-
Overview
Description
1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- is a heterocyclic compound that features a benzimidazole core substituted with a 6-bromo-2-pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-phenylenediamine with 6-bromo-2-pyridinecarboxaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the desired benzimidazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced benzimidazole derivatives.
Substitution: The bromine atom in the pyridinyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres.
Substitution: Nucleophiles like amines, thiols; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products:
Oxidation: N-oxides of benzimidazole derivatives.
Reduction: Reduced forms of the benzimidazole compound.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized as a corrosion inhibitor and in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the pyridinyl group can enhance its binding affinity and specificity towards certain molecular targets. Pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
Comparison with Similar Compounds
- 6-Bromo-1H-benzimidazole
- 5-Chlorobenzimidazole
- 2-Bromo-1H-benzimidazole
- 5-Fluoro-1H-benzimidazole
Comparison: 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- is unique due to the presence of both the benzimidazole core and the 6-bromo-2-pyridinyl substituent. This combination imparts distinct electronic and steric properties, making it more versatile in various applications compared to its simpler analogs. For instance, the additional pyridinyl group can enhance its binding interactions in biological systems, while the bromine atom can facilitate further functionalization through substitution reactions .
Properties
IUPAC Name |
1-(6-bromopyridin-2-yl)benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-11-6-3-7-12(15-11)16-8-14-9-4-1-2-5-10(9)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYZHHCLPZIWLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=NC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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